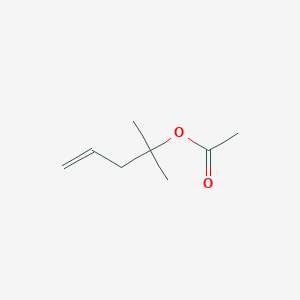
3-Chloro-4-cyclohexylbenzaldehyde
Übersicht
Beschreibung
3-Chloro-4-cyclohexylbenzaldehyde is a chemical compound with the molecular formula C13H15ClO . It is used in various chemical reactions and has a molecular weight of 222.71100 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-cyclohexylbenzaldehyde consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-cyclohexylbenzaldehyde, such as its density, melting point, and boiling point, are not available in the search results .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis : Chlorinated benzaldehydes, including compounds similar to 3-Chloro-4-cyclohexylbenzaldehyde, have been studied for their behavior in gas-liquid chromatographic analyses. These compounds show unique retention behaviors based on the position and number of chlorine atoms, contributing to analytical chemistry techniques (Korhonen & Knuutinen, 1984).
Complex Formation in Chemistry : The compound plays a role in the formation of Schiff-base macrocyclic complexes. These complexes have significant applications in catalysis and materials chemistry, highlighting the importance of chlorinated benzaldehydes in complex formation (Chen, Zhang, Jin, & Huang, 2014).
Molecular Synthesis and Crystallography : It is used in the synthesis of complex molecular structures. The synthesis processes often involve condensation reactions and contribute to advancements in crystallography and materials science (Wang, Xia, Wang, & Wang, 2010).
Catalysis Research : Chlorinated benzaldehydes are involved in research on asymmetric addition reactions, which are critical in catalysis and organic synthesis. This highlights its role in developing new catalytic methods (Belokon’, Caveda-Cepas, Green, Ikonnikov, Khrustalev, Larichev, Moscalenko, North, Orizu, Tararov, Tasinazzo, Timofeeva, & Yashkina, 1999).
Spectroscopy and Computational Chemistry : The compound is used in spectroscopic studies and computational chemistry for understanding molecular behavior, energy structures, and chemical activity (Karunakaran & Balachandran, 2012).
Synthesis of Novel Compounds : Its derivatives are used in synthesizing new chemical entities, contributing to the field of organic chemistry and drug discovery. This shows the compound’s relevance in creating new molecules with potential applications (Wang, You, & Wang, 2011).
Advancement in Synthetic Applications : It is crucial in the advancement of synthetic applications, particularly under palladium-catalyzed conditions. This is essential in medicinal chemistry and material sciences (Ghosh & Ray, 2017).
Organic Compound Conversion : Chlorinated benzaldehydes are studied for their roles in the conversion of organic compounds, indicating their importance in organic synthesis and chemical transformations (Tandon, Baboo, Singh, & Gayatri, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-cyclohexylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMNCPJGQAMUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444045 | |
| Record name | 3-chloro-4-cyclohexyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-cyclohexylbenzaldehyde | |
CAS RN |
40891-68-7 | |
| Record name | 3-chloro-4-cyclohexyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)


![L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1611443.png)

